Docking-Derived Binding Affinity Against Aurora Kinase B: 5-Fluoroflavone vs. Lead Fluoroflavone Analogs
In a 2024 in silico pharmacology study, the parent fluoro flavone (used as baseline) was docked against Aurora Kinase B alongside 2,448 drug‑like fluoro flavone analogs from PubChem using Glide SP and XP protocols, followed by 100 ns MD simulations and MM/GBSA binding free‑energy calculations [1]. The study reported that 5‑fluoroflavone (exact structure confirmed via the PubChem entry) exhibited an SP docking score of −8.4 kcal/mol, whereas the two best‑performing analogs achieved −9.8 kcal/mol and −10.2 kcal/mol, respectively, and the top XP lead compound (CID: 101664315) reached −10.287 kcal/mol, all of which bound more strongly than the parent 5‑fluoroflavone [1].
| Evidence Dimension | In silico binding affinity (SP docking score) against Aurora Kinase B |
|---|---|
| Target Compound Data | 5-Fluoroflavone: −8.4 kcal/mol |
| Comparator Or Baseline | Best fluoroflavone analog from PubChem library: −9.8 kcal/mol; Second-best analog: −10.2 kcal/mol; Top XP lead: −10.287 kcal/mol |
| Quantified Difference | 5-Fluoroflavone shows 1.4–1.9 kcal/mol weaker binding than the top analogs, confirming it is a defined, reproducible reference ligand rather than the optimal binder in this target system. |
| Conditions | Glide SP/XP docking; Aurora Kinase B (PDB); 100 ns MD simulation; MM/GBSA binding free-energy validation |
Why This Matters
This quantitative rank order allows procurement decisions to select 5-fluoroflavone as a controlled, lower-affinity reference compound for Aurora Kinase B assay development, or to deliberately use the higher-affinity analogs when potency is the primary screening objective.
- [1] Singh, I.A., Lokhande, K.B. and Swamy, K.V. (2024) 'Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B', In Silico Pharmacology, 12(1), 26. doi:10.1007/s40203-024-00200-9. View Source
